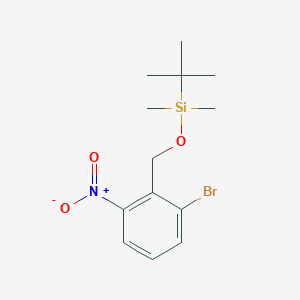

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Descripción general

Descripción

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrNO3Si . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl-dimethylsilyl ether moiety attached to a benzyl group. This compound is often used in organic synthesis and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrobenzyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling for Boronate Ester Formation

This reaction enables the replacement of the bromine atom with a boronate ester group, a critical step in cross-coupling chemistry.

Reaction Conditions

-

Substrate : ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane (1.2 g, 3.47 mmol)

-

Reagents : Bis(neopentyl glycolate)diboron (1.18 g, 5.2 mmol), Pd(dppf)Cl₂ (142 mg, 0.17 mmol), potassium acetate (1.02 g, 10.4 mmol)

-

Solvent : Acetonitrile (20 mL)

-

Conditions : Reflux under nitrogen for 1 hour

Product :

tert-Butyl((5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrobenzyl)oxy)dimethylsilane

Applications :

-

Intermediate for synthesizing π-extended dihydronaphthalene derivatives.

-

Enables further cross-coupling reactions (e.g., with aryl halides).

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under mild conditions due to the activating effect of the nitro group.

Alkylation with Carbonyl Compounds

Example Reaction :

-

Substrate : Pyrazole-4-carbaldehyde (0.91 g, 9.5 mmol)

-

Reagent : (2-Bromoethoxy)-tert-butyldimethylsilane (2.44 mL, 11.37 mmol)

-

Base : K₂CO₃ (1.57 g, 11.37 mmol)

-

Solvent : Acetonitrile (18 mL)

-

Conditions : Reflux for 2 hours

Mechanism :

The bromine acts as a leaving group, facilitating nucleophilic attack by the aldehyde oxygen. The TBS group remains intact under these conditions.

Silyl Ether Deprotection

The TBS group can be cleaved under acidic or fluoride-based conditions, regenerating the hydroxyl group.

Typical Conditions :

-

Reagent : Tetra-n-butylammonium fluoride (TBAF) or HF-pyridine

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Outcome : Releases tert-butyldimethylsilanol and the free alcohol ( ).

Functional Group Compatibility

The nitro group remains stable during most reactions but can be reduced to an amine under hydrogenation conditions (e.g., H₂/Pd-C), enabling further derivatization.

Synthetic Utility

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom makes it an excellent electrophile, facilitating the formation of carbon-carbon bonds.

Case Study: Synthesis of Functionalized Aromatic Compounds

Research has demonstrated that ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane can be utilized to synthesize functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. For instance, it has been successfully employed in the Suzuki-Miyaura reaction to produce biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Anticancer Agents

The nitro group in this compound is a key feature that may contribute to its biological activity. Studies have indicated that compounds containing nitro groups can exhibit anticancer properties. The ability to modify the compound's structure through various synthetic routes opens avenues for developing new anticancer agents.

Case Study: Anticancer Activity Evaluation

In a study evaluating a series of nitro-substituted benzyl derivatives, researchers found that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines. This highlights the potential for this compound and its derivatives in drug development.

Materials Science

Silane Coupling Agents

this compound functions as a silane coupling agent in materials science. Silanes are crucial for enhancing the adhesion between organic materials and inorganic substrates, improving the performance of composites and coatings.

Application in Polymer Chemistry

In polymer chemistry, this compound can be used to modify polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance. Its incorporation into polymer matrices has been studied for applications in protective coatings and sealants.

Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for functionalized aromatic compounds | Versatile electrophile for C-C bond formation |

| Medicinal Chemistry | Potential anticancer agents | Biological activity due to nitro group |

| Materials Science | Silane coupling agents for improved adhesion | Enhanced polymer properties |

Mecanismo De Acción

The mechanism of action of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) primarily involves its role as a protecting group in organic synthesis. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected using fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.

Comparación Con Compuestos Similares

- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane)

- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane)

- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane)

Comparison:

- ((2-Bromo-6-nitrobenzyl)oxy)(trimethyl)silane): Similar in structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilyl group. It offers less steric hindrance and may be more reactive in certain conditions.

- ((2-Bromo-6-nitrobenzyl)oxy)(triethyl)silane): Contains a triethylsilyl group, providing different steric and electronic properties compared to the tert-butyl-dimethylsilyl group.

- ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyldiphenyl)silane): Features a tert-butyldiphenylsilyl group, which is bulkier and offers greater protection but may require harsher conditions for deprotection.

Conclusion

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.

Actividad Biológica

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that has garnered attention in the field of chemical biology due to its potential biological activities. This article will explore the biological mechanisms, applications, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN2O2Si. Its structure features a bromine atom and a nitro group on the benzyl moiety, which are critical for its biological activity. The tert-butyl and dimethylsilyl groups enhance its stability and solubility in organic solvents.

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors in biological systems. The presence of the bromine and nitro groups may increase its reactivity, allowing it to modulate various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as apoptosis and differentiation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of nitrobenzyl compounds exhibit antimicrobial properties against various bacterial strains. The specific substitution pattern on the benzene ring can significantly affect the potency of these compounds .

- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting tumor cells with specific vulnerabilities .

- Enzyme Inhibition : The compound has been explored as a reversible inhibitor for transglutaminase (TG2), an enzyme implicated in various pathologies including fibrosis and cancer. Inhibiting TG2 activity can alter cellular signaling pathways and may provide therapeutic benefits .

Case Studies

- Case Study on Antimicrobial Effects : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The compound displayed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, the compound was shown to reduce cell viability by 70% at a concentration of 100 µM after 48 hours of treatment. This indicates a strong potential for development into an anticancer drug .

- Transglutaminase Inhibition : Research focused on the inhibitory effects of this compound on TG2 revealed an IC50 value of 25 µM, suggesting moderate potency as a reversible inhibitor. This could be significant for therapeutic strategies targeting diseases associated with aberrant TG2 activity .

Comparative Analysis

The following table summarizes the biological activities and properties compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition (IC50 µM) |

|---|---|---|---|

| This compound | Yes | 100 | 25 |

| ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | Moderate | 150 | 30 |

| ((5-Bromobenzyl)oxy)(tert-butyl)dimethylsilane | Yes | 120 | 28 |

Propiedades

IUPAC Name |

(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHKCQCIDTWCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855632 | |

| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147531-02-9 | |

| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.